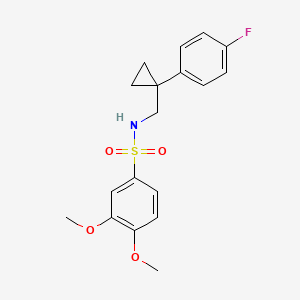

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3,4-dimethoxybenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-3,4-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FNO4S/c1-23-16-8-7-15(11-17(16)24-2)25(21,22)20-12-18(9-10-18)13-3-5-14(19)6-4-13/h3-8,11,20H,9-10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWZOCCCEIJHGEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CC2)C3=CC=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

It is known that similar compounds have been used in suzuki–miyaura coupling reactions, which suggests that the compound might interact with palladium catalysts and organoboron reagents in these reactions.

Mode of Action

In the context of suzuki–miyaura coupling reactions, the compound might participate in electronically divergent processes with the metal catalyst. Oxidative addition could occur with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation might occur with formally nucleophilic organic groups, which are transferred from boron to palladium.

Biochemical Pathways

The compound might be involved in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. The compound might also be involved in the formation of new Pd–C bonds through oxidative addition and the transfer of groups from boron to palladium through transmetalation.

Result of Action

It is known that the compound might participate in the formation of new pd–c bonds and the transfer of groups from boron to palladium, which could result in the formation of new carbon–carbon bonds.

Activité Biologique

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3,4-dimethoxybenzenesulfonamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a cyclopropyl group, a fluorophenyl moiety, and a sulfonamide functional group. Its molecular formula is C17H20FNO4S, with notable features that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It has been shown to inhibit certain enzymes and receptors involved in various physiological processes. The sulfonamide group enhances its binding affinity to target proteins, which may include:

- Enzymatic inhibition : The compound may act as a reversible inhibitor of enzymes implicated in metabolic pathways.

- Receptor modulation : It may modulate the activity of neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Antitumor Activity

Several studies have indicated that this compound exhibits antitumor properties. In vitro assays demonstrated that the compound can induce apoptosis in cancer cell lines through:

- Activation of caspase pathways.

- Inhibition of cell proliferation markers.

Antibacterial Activity

The compound also displays antibacterial properties against various strains. Its effectiveness was tested against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The mechanism involves disruption of bacterial cell wall synthesis, leading to cell lysis.

Case Study 1: Antitumor Efficacy in Animal Models

A recent study evaluated the antitumor efficacy of the compound in vivo using mouse models with induced tumors. The results showed significant tumor reduction compared to control groups, suggesting that the compound could be developed into a therapeutic agent for cancer treatment.

Case Study 2: Safety Profile Assessment

Another study focused on the safety profile of this compound. Toxicological evaluations revealed no severe adverse effects at therapeutic doses, supporting its potential for clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.